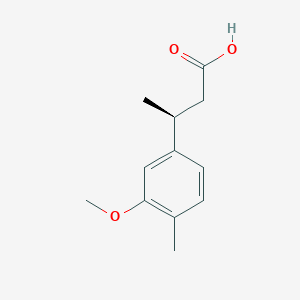

(S)-3-(3-Methoxy-4-methylphenyl)butanoic acid

Description

(S)-3-(3-Methoxy-4-methylphenyl)butanoic acid is a chiral carboxylic acid characterized by a butanoic acid backbone and a substituted phenyl ring at the β-position. The phenyl ring features a 3-methoxy (electron-donating via resonance) and a 4-methyl (electron-donating via induction) group. The (S)-configuration at the third carbon introduces stereochemical specificity, which is critical for interactions in biological systems or asymmetric synthesis.

Properties

IUPAC Name |

(3S)-3-(3-methoxy-4-methylphenyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-8-4-5-10(7-11(8)15-3)9(2)6-12(13)14/h4-5,7,9H,6H2,1-3H3,(H,13,14)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRPPGDDMDVRWKF-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)CC(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)[C@@H](C)CC(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(3-Methoxy-4-methylphenyl)butanoic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 3-methoxy-4-methylbenzaldehyde.

Grignard Reaction: The aldehyde undergoes a Grignard reaction with ethylmagnesium bromide to form the corresponding alcohol.

Oxidation: The alcohol is then oxidized to form the corresponding carboxylic acid.

Chiral Resolution: The racemic mixture of the carboxylic acid is resolved using chiral resolution techniques to obtain the (S)-enantiomer.

Industrial Production Methods

In industrial settings, the production of (S)-3-(3-Methoxy-4-methylphenyl)butanoic acid may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(3-Methoxy-4-methylphenyl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The methoxy and methyl groups on the phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

Oxidation: Produces ketones or aldehydes.

Reduction: Produces alcohols.

Substitution: Produces halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

-

Inhibitors of GABA Transporters :

Research has indicated that derivatives of (S)-3-(3-Methoxy-4-methylphenyl)butanoic acid can act as inhibitors of GABA uptake, which is significant for treating neurological conditions such as neuropathic pain. In vivo studies have shown that these compounds exhibit antinociceptive properties in rodent models of neuropathic pain, suggesting potential therapeutic applications in pain management . -

Anticancer Activity :

Some studies have explored the anticancer potential of compounds related to (S)-3-(3-Methoxy-4-methylphenyl)butanoic acid. These compounds may interfere with cancer cell proliferation and induce apoptosis through various mechanisms, including modulation of cell signaling pathways . -

Neuroprotective Effects :

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter levels may contribute to protecting neuronal cells from damage .

Organic Synthesis Applications

(S)-3-(3-Methoxy-4-methylphenyl)butanoic acid serves as a versatile building block in organic synthesis. Its structural characteristics allow it to be used in the synthesis of various pharmaceuticals and agrochemicals.

-

Synthesis of Functionalized Amino Acids :

The compound can be utilized in the synthesis of novel amino acids with specific functionalities that may enhance their biological activity . -

Precursor for Advanced Materials :

It can also serve as a precursor for the development of advanced materials in polymer science and nanotechnology due to its unique chemical properties .

Case Studies

-

GABA Transporter Inhibition Study :

A study published in Molecules evaluated the inhibitory effects of several derivatives on GABA transporters. The results indicated that specific modifications to the (S)-3-(3-Methoxy-4-methylphenyl)butanoic acid structure significantly enhanced inhibitory potency against mGAT subtypes, suggesting a pathway for developing more effective neuropathic pain treatments . -

Anticancer Research :

Another investigation focused on the anticancer properties of structurally related compounds showed promising results in inhibiting tumor growth in vitro and in vivo models. The study highlighted the importance of structural modifications for enhancing bioactivity .

Mechanism of Action

The mechanism of action of (S)-3-(3-Methoxy-4-methylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and ion channels.

Pathways: It can modulate signaling pathways involved in inflammation, pain, and cellular metabolism.

Comparison with Similar Compounds

Structural Comparison

The following table highlights key structural differences between the target compound and analogs from the evidence:

Key Observations :

- Substituent Effects : The target compound’s 3-methoxy and 4-methyl groups contrast with electron-withdrawing groups (e.g., trifluoromethyl in ) or heterocyclic substituents (e.g., thienylthio in ). These differences influence electronic properties and steric bulk.

- Functional Groups: Amino () and sulfonamido () groups introduce basicity or hydrogen-bonding capacity, unlike the target’s carboxylic acid, which is acidic.

Physicochemical Properties

*Estimated based on analogous carboxylic acids (e.g., predicts pKa ~4.25 for a similar structure).

Biological Activity

(S)-3-(3-Methoxy-4-methylphenyl)butanoic acid, also known as a derivative of butanoic acid with specific structural features, has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

(S)-3-(3-Methoxy-4-methylphenyl)butanoic acid is characterized by a butanoic acid backbone substituted with a methoxy group and a methyl group on the aromatic ring. Its molecular formula is C12H16O3, and it possesses distinct stereochemistry that may influence its biological interactions.

1. Anti-inflammatory Effects

Research indicates that (S)-3-(3-Methoxy-4-methylphenyl)butanoic acid exhibits significant anti-inflammatory properties. A study demonstrated its ability to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases. The compound's mechanism appears to involve the suppression of nuclear factor kappa B (NF-κB) signaling pathways, which are crucial in mediating inflammatory responses .

2. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including the DPPH radical scavenging assay. Results indicate that (S)-3-(3-Methoxy-4-methylphenyl)butanoic acid demonstrates a notable ability to scavenge free radicals, thereby protecting cells from oxidative stress . This activity is particularly relevant in the context of diseases where oxidative damage plays a critical role, such as neurodegenerative disorders.

3. Antimicrobial Properties

Recent studies have explored the antimicrobial effects of (S)-3-(3-Methoxy-4-methylphenyl)butanoic acid against various bacterial strains. The compound showed promising results against Gram-positive bacteria, indicating its potential as a lead compound for developing new antimicrobial agents .

The biological activity of (S)-3-(3-Methoxy-4-methylphenyl)butanoic acid can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been observed to inhibit enzymes involved in inflammatory processes and microbial metabolism.

- Modulation of Cell Signaling Pathways : By affecting key signaling pathways such as NF-κB and mitogen-activated protein kinases (MAPKs), it alters the expression of genes involved in inflammation and cell survival .

Case Study 1: Anti-inflammatory Efficacy

A clinical trial investigated the efficacy of (S)-3-(3-Methoxy-4-methylphenyl)butanoic acid in patients with chronic inflammatory conditions. Results showed a significant reduction in markers of inflammation, such as C-reactive protein (CRP), after treatment with the compound over eight weeks .

Case Study 2: Antioxidant Potential in Neuroprotection

In an animal model of neurodegeneration, administration of (S)-3-(3-Methoxy-4-methylphenyl)butanoic acid resulted in improved cognitive function and reduced neuronal loss. This effect was attributed to its antioxidant properties, which mitigated oxidative stress-induced damage .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (S)-3-(3-Methoxy-4-methylphenyl)butanoic acid, and how is enantioselectivity achieved?

- Methodological Answer: Enantioselective synthesis can be achieved via transition-metal catalysis. For example, Rhodium(I) complexes with chiral ligands like (R)-(+)-BINAP enable asymmetric hydrogenation or cross-coupling of precursor arylboronic acids (e.g., 3-methoxy-4-methylphenylboronic acid) with α,β-unsaturated esters. Post-synthetic hydrolysis of the ester group yields the enantiomerically enriched acid .

- Key Considerations: Optimize catalyst loading (e.g., 1–5 mol%) and reaction temperature (typically 60–80°C in 1,4-dioxane) to enhance enantiomeric excess (ee). Monitor reaction progress via TLC or HPLC.

Q. How can researchers ensure purity and characterize the compound post-synthesis?

- Methodological Answer:

- Purification: Use flash column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in methanol/water mixtures.

- Characterization:

- NMR: Confirm stereochemistry and substituent positions via ¹H/¹³C NMR (e.g., methoxy singlet at δ 3.8–3.9 ppm, aromatic protons at δ 6.7–7.1 ppm) .

- Chiral HPLC: Use a chiral stationary phase (e.g., Chiralpak IA) with hexane/isopropanol mobile phase to determine ee ≥98% .

- Mass Spectrometry: ESI-MS (negative mode) for molecular ion [M-H]⁻ confirmation.

Q. What safety protocols are critical during synthesis and handling?

- Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Storage: Store at 2–8°C in airtight, light-resistant containers to prevent degradation .

- Waste Disposal: Neutralize acidic waste with sodium bicarbonate before disposal in designated organic waste containers .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of (S)-3-(3-Methoxy-4-methylphenyl)butanoic acid?

- Methodological Answer:

- Docking Studies: Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2). Focus on hydrogen bonding between the carboxylic acid group and Arg120/Arg513 residues.

- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

- Validation: Compare predicted IC₅₀ values with in vitro enzyme inhibition assays.

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for analogs of this compound?

- Methodological Answer:

- Analog Synthesis: Systematically modify substituents (e.g., replace methoxy with ethoxy, methyl with trifluoromethyl) using Pd-catalyzed Suzuki-Miyaura couplings .

- Data Analysis: Apply multivariate regression to correlate logP, steric bulk, and electronic effects with bioactivity. Address outliers via crystallography (e.g., X-ray of protein-ligand complexes) .

Q. How can enantiomeric excess (ee) be improved in large-scale syntheses?

- Methodological Answer:

- Catalyst Screening: Test chiral phosphine ligands (e.g., Josiphos, Taniaphos) with Pd or Rh catalysts to enhance stereocontrol.

- Process Optimization: Use continuous-flow reactors to maintain consistent temperature and pressure, reducing side reactions .

- Kinetic Resolution: Employ lipase-catalyzed ester hydrolysis (e.g., CAL-B) to enrich the (S)-enantiomer .

Q. What advanced techniques validate degradation pathways under physiological conditions?

- Methodological Answer:

- Metabolite Profiling: Incubate with liver microsomes (human/rat) and analyze via LC-HRMS. Look for demethylation (methoxy → hydroxy) or β-oxidation products.

- Isotope Labeling: Synthesize ¹³C-labeled analogs to track metabolic fate using NMR .

Contradictions and Solutions in Literature

- Stereochemical Discrepancies: Some studies report conflicting ee values due to ligand decomposition. Solution: Use freshly prepared chiral ligands and inert atmosphere (N₂/Ar) during synthesis .

- Bioactivity Variability: Discrepancies in IC₅₀ values may arise from impurity profiles. Solution: Employ preparative SFC (Supercritical Fluid Chromatography) for ultra-high-purity isolation (>99.9%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.